Bienvenue dans la boutique en ligne BenchChem!

4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide

Melting point Solid-state properties Crystallinity

4-Methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide (CAS 167847-61-2) is a benzenesulfonamide derivative with molecular formula C₁₃H₁₅NO₃S and molecular weight 265.33 g·mol⁻¹. The compound features a p-toluenesulfonamide core N-linked to a 5-methylfurfuryl moiety.

Molecular Formula C13H15NO3S
Molecular Weight 265.33
CAS No. 167847-61-2
Cat. No. B2522489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide
CAS167847-61-2
Molecular FormulaC13H15NO3S
Molecular Weight265.33
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C
InChIInChI=1S/C13H15NO3S/c1-10-3-7-13(8-4-10)18(15,16)14-9-12-6-5-11(2)17-12/h3-8,14H,9H2,1-2H3
InChIKeyWLHFEQKQAFRWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide (CAS 167847-61-2): Procurement-Relevant Physicochemical and Structural Baseline


4-Methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide (CAS 167847-61-2) is a benzenesulfonamide derivative with molecular formula C₁₃H₁₅NO₃S and molecular weight 265.33 g·mol⁻¹ [1]. The compound features a p-toluenesulfonamide core N-linked to a 5-methylfurfuryl moiety. Its synthesis from 5-methylfurfurylamine and p-toluenesulfonyl chloride proceeds in 88% yield under biphasic conditions, yielding a colourless crystalline solid with a melting point of 82.5–83.5 °C [2]. Commercial suppliers typically offer the compound at ≥97–98% purity, with the caveat that it is sensitive to oxidation and requires storage under an inert argon atmosphere [3]. The compound is primarily utilized as a synthetic building block and pharmaceutical intermediate, belonging to the broader class of furan-containing sulfonamides that have attracted interest in medicinal chemistry for antimicrobial, anticancer, and carbonic anhydrase inhibitory applications [4].

Why Generic Substitution of 4-Methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide with Unsubstituted Furan or Benzyl Analogs Fails


Simple substitution of 4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide with its closest structural analogs—such as the unsubstituted furfuryl congener (CAS 856407-37-9) or the N-benzyl derivative—is not straightforward because the 5-methyl substituent on the furan ring materially alters multiple physicochemical and thermochemical properties simultaneously. The 5-methyl group changes the melting point by over 30 °C relative to the des-methyl analog, modifies the gas-phase enthalpy of formation of the precursor amine by approximately 38 kJ·mol⁻¹, and increases calculated lipophilicity [1][2][3]. These differences affect not only solid-state handling and purification behavior but also the compound's reactivity profile as a synthetic intermediate and its potential biological target engagement. The quantitative evidence below demonstrates that these are not trivial variations but measurable, decision-relevant distinctions that directly impact procurement, formulation, and experimental reproducibility.

Quantitative Differentiation Evidence for 4-Methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide vs. Closest Analogs


Melting Point Depression of >30 °C vs. Unsubstituted Furan Analog Enables Different Handling and Formulation Windows

The target compound exhibits a melting point of 82.5–83.5 °C, which is >30 °C lower than the 114–115 °C reported for the direct des-methyl analog, N-furan-2-ylmethyl-4-methyl-benzenesulfonamide [1][2]. This substantial difference arises from the presence of the 5-methyl substituent on the furan ring, which disrupts crystal packing efficiency. The lower melting point facilitates melt-based formulation approaches and alters solubility behavior in organic solvents during recrystallization.

Melting point Solid-state properties Crystallinity Formulation

Synthetic Yield Advantage of 88% vs. 85% for Des-Methyl Analog Under Identical Reaction Conditions

When synthesized via the same biphasic Schotten-Baumann protocol (p-toluenesulfonyl chloride with the corresponding furfurylamine in MTBE/NaOH at −15 to −5 °C), the target compound was obtained in 88% isolated yield after recrystallization, compared to 85% for the des-methyl analog [1][2]. The higher yield is attributed to the enhanced nucleophilicity and reduced water solubility of 5-methylfurfurylamine relative to furfurylamine, which favors the biphasic acylation kinetics.

Synthesis yield Process efficiency Scale-up Green chemistry

Thermochemical Stability of Precursor Amine: 5-Methylfurfurylamine is 37.7 kJ·mol⁻¹ More Stable in the Gas Phase Than Furfurylamine

The gas-phase standard molar enthalpy of formation (ΔfH°gas) of 5-methylfurfurylamine—the immediate precursor to the target compound—was determined experimentally as −(81.2 ± 1.7) kJ·mol⁻¹, compared to −(43.5 ± 1.4) kJ·mol⁻¹ for furfurylamine [1]. This 37.7 kJ·mol⁻¹ greater thermodynamic stability is attributed to the electron-donating and hyperconjugative effects of the 5-methyl substituent on the furan ring, effects that are retained in the final sulfonamide product and influence its reactivity toward electrophilic and oxidative degradation pathways.

Thermochemistry Enthalpy of formation Stability Computational chemistry

Class-Level Carbonic Anhydrase Inhibition: Furyl Sulfonamides Demonstrate Sub-Micromolar Potency Against hCA I, II, IV, and IX Isoforms

While direct quantitative enzymatic data for this specific compound are not yet published, a closely related series of fifteen furyl sulfonamides evaluated against four human carbonic anhydrase isoforms (hCA I, II, IV, and IX) demonstrated that compounds in this class can achieve potency superior to the reference drug acetazolamide (AAZ) [1]. Notably, eight compounds were more active than AAZ against hCA I and eleven against hCA IV, with compound 13d achieving selectivity indices of 70 (hCA I), 13.5 (hCA II), and 20 (hCA IV). The 5-methylfuran moiety present in the target compound is structurally analogous to the substituted furan cores in the most potent congeners, suggesting this compound warrants evaluation as a scaffold for selective CA inhibitor development.

Carbonic anhydrase inhibition IC₅₀ Isoform selectivity Anticancer

Oxidative Sensitivity and Storage Requirements: Mandatory Inert Atmosphere Differentiates from More Robust Benzenesulfonamide Analogs

The target compound is explicitly noted by suppliers as sensitive to oxidation, with a recommendation for long-term storage under argon atmosphere at room temperature [1]. This contrasts with the N-benzyl-4-methylbenzenesulfonamide analog and many simpler benzenesulfonamides, which typically do not require inert atmosphere storage. The oxidation sensitivity is attributable to the electron-rich 5-methylfuran ring, which is susceptible to auto-oxidation and radical-mediated degradation pathways that are absent in benzyl or phenyl analogs lacking the furan oxygen.

Stability Storage conditions Oxidation sensitivity Handling

Recommended Application Scenarios for 4-Methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide Based on Evidence


Synthetic Intermediate for Thiazole-Fused Benzenesulfonamide Derivatives Requiring 5-Methylfuran Pharmacophore

The compound serves as a direct synthetic precursor to 4-methyl-N-{(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}benzenesulfonamide and related thiazolidinone-fused analogs . The 5-methyl substituent on the furan ring is carried through into the final heterocyclic product, where it constitutes an essential pharmacophoric element. Procurement of this specific compound is mandatory for any synthetic route where the 5-methyl group must be installed prior to thiazole ring formation, as post-synthetic methylation of the furan ring is not regioselective. The established 88% yield for the sulfonamide formation step provides a reliable basis for process cost modeling at multi-gram scale .

Medicinal Chemistry Hit-to-Lead Optimization Targeting Carbonic Anhydrase Isoforms

Based on class-level evidence that furyl sulfonamides exhibit potent and isoform-selective carbonic anhydrase inhibition, with multiple compounds surpassing acetazolamide in potency against hCA I, II, IV, and IX , this compound is a logical starting scaffold for structure-activity relationship (SAR) campaigns. The 5-methylfuran substituent provides a defined vector for exploring hydrophobic pocket interactions within the CA active site, while the secondary sulfonamide NH and the p-tolyl group offer additional derivatization handles. Researchers should prioritize this specific compound over the des-methyl analog when the goal is to probe steric and electronic effects of the furan 5-position on isoform selectivity.

Thermochemical Reference Standard or Computational Benchmarking Study

The availability of high-quality experimental thermochemical data for the precursor amine (5-methylfurfurylamine: ΔfH°gas = −(81.2 ± 1.7) kJ·mol⁻¹) , combined with the well-characterized synthesis and full spectroscopic assignment of the target sulfonamide , makes this compound suitable as a reference material for benchmarking computational methods (e.g., DFT, G3/G4 theory) applied to furan-containing sulfonamides. Its position at the intersection of renewable feedstock chemistry (furfural-derived) and pharmaceutical relevance enhances its value as a model compound in sustainable chemistry research programs.

Crystallography and Solid-State Supramolecular Chemistry Studies

The significant melting point depression (ΔTₘ ≈ 32 °C) of this compound relative to its des-methyl analog indicates fundamentally different crystal packing arrangements. While a single-crystal X-ray structure of this specific compound has not yet been reported, the structurally related 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide has been characterized crystallographically, revealing C—H⋯O and π–π interactions as dominant packing forces . Procurement of the target compound for systematic crystallographic screening would enable direct comparison of the impact of the 5-methyl group on supramolecular assembly, with implications for polymorph prediction and solid-form selection in pharmaceutical development.

Quote Request

Request a Quote for 4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.